2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clinical Pharmacology and Tolerance
In clinical pharmacology, the tolerance and safety profile of related cephalosporin antibiotics, such as cefazedone, have been studied extensively. For instance, Züllich & Sack (1979) found that cefazedone, closely related in structure, demonstrated good tolerance in intravenous administration to patients, with very few experiencing adverse effects like rash or thrombocytosis. The study indicated no significant changes in blood counts, serum electrolytes, bilirubin, serum enzymes, or indications of renal function disturbances, highlighting the substance's good systemic and local tolerance (Züllich & Sack, 1979). Similarly, Ungethüm & Leopoid (1979) compared the tolerance of cefazedone with cefazolin, another cephalosporin, in healthy volunteers and found both to have very good systemic tolerance when administered intravenously and intramuscularly, offering insights into the safety profile of related compounds (Ungethüm & Leopold, 1979).
Potential Nephrotoxicity Studies
Mondorf's (1979) research focused on the potential nephrotoxicity of cefazedone in combination with gentamicin, compared to combinations of cefazolin, cephalothin with gentamicin. The study utilized alanine-amino-peptidase (AAP) determinations in urine as a measure for nephrotoxicity. Results indicated that the beta-lactam antibiotics, including cefazedone, did not affect the elimination of AAP, a tubule enzyme, suggesting a non-nephrotoxic profile for cefazedone when compared to the known nephrotoxic effects of gentamicin. This implies the nephroprotective potential of such compounds in pharmaceutical formulations (Mondorf, 1979).
Pharmacokinetics and Bioequivalence
Pharmacokinetics, an essential aspect of drug development and research, has also been a subject of study for structurally similar compounds. For instance, Pabst et al. (1979) conducted pharmacokinetic comparisons of cefazedone with cefazolin after administration, revealing nearly identical pharmacokinetics with a favorable concentration ratio of the central to peripheral (tissue) compartment. This research presents valuable data on drug distribution and elimination, pivotal for understanding the behavior of related compounds in the human body (Pabst et al., 1979).
properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(17-8-10-2-1-4-15-7-10)6-11-9-21-14-16-5-3-13(20)18(11)14/h1-5,7,11H,6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWCUZFGHHZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.